molecular formula C12H12BrN3 B4878708 N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine

Cat. No.: B4878708
M. Wt: 278.15 g/mol
InChI Key: WYIOZBKPSMRKNI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 2,6-dimethylpyrimidine-4-carboxylic acid.

    Condensation Reaction: The 4-bromoaniline is reacted with 2,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Dihydropyrimidine derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Biological Studies: The compound is used in biological assays to study its effects on various cell lines and microorganisms.

    Chemical Biology: It serves as a tool compound to investigate biological pathways and molecular targets.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine involves:

    Molecular Targets: The compound targets specific enzymes and receptors in microbial and cancer cells.

    Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell death in microorganisms and cancer cells.

    Binding Mode: Molecular docking studies have shown that the compound binds to the active site of target enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-8-7-12(15-9(2)14-8)16-11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIOZBKPSMRKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.